Kinase Selectivity Window: PDGFR Tyrosine Kinase Inhibitor III vs. Multitargeted Agents (Sunitinib)
PDGFR Tyrosine Kinase Inhibitor III achieves functional selectivity for the PDGFR family over a panel of unrelated kinases (EGFR, FGFR, Src, PKA, PKC), with off-target inhibition only occurring at concentrations exceeding 30 μM . In contrast, the clinically utilized multikinase inhibitor Sunitinib potently inhibits VEGFR2 (Flk-1) with an IC50 of 80 nM . This quantitative disparity in selectivity windows directly impacts the interpretation of cellular assays, as Sunitinib's concomitant VEGFR2 inhibition at PDGFR-active concentrations introduces a confounding anti-angiogenic signal.
| Evidence Dimension | Selectivity ratio (PDGFR-α IC50 vs. off-target kinase IC50) |
|---|---|
| Target Compound Data | For EGFR, FGFR, Src, PKA, PKC: IC50 ≥ 30,000 nM |
| Comparator Or Baseline | Sunitinib: VEGFR2 (Flk-1) IC50 = 80 nM |
| Quantified Difference | Selectivity window for VEGFR2: PDGFR Tyrosine Kinase Inhibitor III > 375-fold (based on PDGFR-α IC50 = 50 nM vs. typical off-target IC50 ≥ 30 μM) compared to Sunitinib's ~1-fold overlap (PDGFRβ IC50 = 2 nM, VEGFR2 IC50 = 80 nM) |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
This large selectivity window (>600-fold for PDGFR-α vs. EGFR) allows for PDGFR-specific interrogation in cellular models, whereas Sunitinib's overlapping potency against VEGFR2 precludes clean attribution of anti-proliferative or anti-migratory effects to PDGFR alone.
